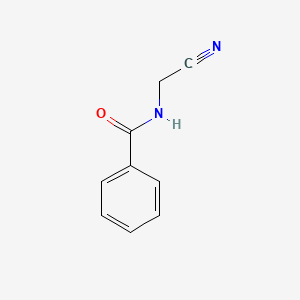

N-(Cyanomethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyanomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKZSPQPPSEVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205466 | |

| Record name | Benzoylamidoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5692-27-3 | |

| Record name | Benzamidoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippuronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoylamidoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZAMIDOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FBV0YMD6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Cyanomethyl Benzamide and Its Derivatives

Classical and Conventional Synthesis Routes

Conventional approaches to synthesizing N-(Cyanomethyl)benzamide and its derivatives rely on well-established organic reactions, primarily focusing on the formation of the central amide bond.

Acylation Reactions with Aminoacetonitrile (B1212223) Derivatives

The most direct and common method for synthesizing N-(Cyanomethyl)benzamide is the acylation of aminoacetonitrile or its salts. This involves creating an amide bond between a benzoyl group and the nitrogen atom of aminoacetonitrile.

A frequently employed synthetic route involves the reaction of a benzoyl chloride with cyanomethylamine (aminoacetonitrile) or its corresponding salts, such as aminoacetonitrile hydrogen sulfate (B86663). beilstein-journals.org In a typical procedure, aminoacetonitrile hydrogen sulfate is neutralized in a solvent like methylene (B1212753) chloride using a base such as triethylamine (B128534) at a low temperature (0-5 °C). beilstein-journals.org Subsequently, benzoyl chloride is added, and the reaction mixture is stirred for an extended period, often overnight, allowing for the formation of N-(Cyanomethyl)benzamide. beilstein-journals.org This method has been reported to produce the final product in high yields, with one study achieving an 82% yield after purification by crystallization. beilstein-journals.org

For the synthesis of substituted derivatives, similar conditions are applied. For instance, 3,4-dichloro-N-(cyanomethyl)benzamide can be synthesized by reacting 3,4-dichlorobenzoyl chloride with cyanomethylamine in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). publish.csiro.au The reactivity in such acylation reactions can be enhanced by using catalysts like triethylamine or 4-dimethylaminopyridine (B28879) (DMAP). publish.csiro.au

Table 1: Synthesis of N-(Cyanomethyl)benzamide via Benzoyl Chloride Condensation

| Starting Materials | Base/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aminoacetonitrile hydrogen sulfate, Benzoyl chloride | Triethylamine | Methylene chloride | 0 °C to RT | 82% | beilstein-journals.org |

| Cyanomethylamine, 3,4-Dichlorobenzoyl chloride | Triethylamine or DMAP | DMF or THF | 60–80 °C | Not specified | publish.csiro.au |

An alternative to using acyl chlorides is the direct condensation of a carboxylic acid with an amine, facilitated by a coupling agent. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic reagent used for this purpose, promoting the formation of amides, esters, and acid anhydrides from carboxylic acids. mdpi.comnii.ac.jp In this context, benzoic acid is reacted with cyanomethylamine or its salts in the presence of DCC. Current time information in Bangalore, IN.rsc.org The reaction is typically performed under anhydrous conditions to form the desired N-(Cyanomethyl)benzamide derivative. Current time information in Bangalore, IN. The byproduct of this reaction, dicyclohexylurea, is largely insoluble in most organic solvents and precipitates out, which can simplify purification. mdpi.com

Other coupling agents are also effective. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been used to couple N-(tert-Butoxycarbonyl)-L-phenylalanine with aminoacetonitrile to synthesize the corresponding amide. nii.ac.jp This highlights the broad utility of modern coupling agents in forming the N-(cyanomethyl)amide linkage from a carboxylic acid. One general procedure successfully coupled 4-octylbenzoic acid with aminoacetonitrile bisulfate to produce N-(Cyanomethyl)-4-octylbenzamide. google.com

Table 2: Coupling Agents for Amide Bond Formation

| Coupling Agent | Description | Byproduct | Reference |

|---|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | Widely used for forming amide bonds from carboxylic acids and amines. | Dicyclohexylurea (largely insoluble) | mdpi.comnii.ac.jp |

| HATU | A highly effective coupling reagent used in peptide and amide synthesis. | - | nii.ac.jp |

| DMT-MM | A water-soluble condensing agent, noted to be more effective than DCC under microwave irradiation. | - | acs.org |

Amide Formation via Nitrile Hydrolysis

The formation of an amide functional group can be achieved through the controlled hydrolysis of a nitrile. This method is a fundamental transformation in organic chemistry, though it often requires harsh conditions, such as strong acids or bases, which can lead to the over-hydrolysis of the amide to a carboxylic acid. bohrium.comresearchgate.net

To circumvent these issues, milder and more selective methods have been developed. Transition metal catalysts can facilitate the hydration of nitriles to amides under less stringent conditions. bohrium.com One innovative approach involves a rhodium-catalyzed, water-free hydrolysis of nitriles to amides, which utilizes acetaldoxime (B92144) as a water surrogate. bohrium.com Biocatalytic methods, employing enzymes like nitrile hydratase, offer a green chemistry approach, allowing for the highly selective hydrolysis of nitriles to amides under mild, aqueous conditions. researchgate.netsmolecule.com For example, the enzyme from Rhodococcus rhodochrous can convert benzonitrile (B105546) to benzamide (B126). smolecule.com

While this is a general strategy for amide synthesis, its direct application for the synthesis of N-(Cyanomethyl)benzamide would require a specific precursor that is not commonly cited in the surveyed literature. One related example is the synthesis of 4-(Cyanomethyl)benzamide, where a nitrile group on the aromatic ring is hydrolyzed to the amide, yielding the product in 77% yield under specific eco-friendly conditions. nih.gov

Alkylation Strategies for Cyanoacetamide

Alkylation reactions provide another pathway to N-substituted amides. In the context of N-(Cyanomethyl)benzamide, the logical approach would be the N-alkylation of benzamide with a cyanomethylating agent.

However, studies on the alkylation of cyanoacetamide itself often show a preference for reaction at the active methylene group (C-alkylation) rather than the amide nitrogen (N-alkylation), especially in liquid ammonia. nii.ac.jp N-alkylation of cyanoacetamide is possible under different conditions; for instance, N,N-dibenzyl-2-cyanoacetamide can be synthesized by treating cyanoacetamide with benzyl (B1604629) chloride in the presence of a base. This reaction, however, produces an isomer of the target molecule.

A more direct route is the N-alkylation of benzamide with an alkyl halide like bromoacetonitrile (B46782) or chloroacetonitrile. Recent advancements have provided mild protocols for this transformation, which has traditionally been challenging due to the low nucleophilicity of amides. One successful strategy employs potassium phosphate (B84403) (K3PO4) in acetonitrile (B52724) to facilitate the alkylation of a wide range of primary and secondary amides with alkyl halides, tolerating various functional groups, including aryl halides. bohrium.com This method avoids the need for transition metal catalysts. bohrium.com

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques that improve upon classical methods by offering milder conditions, higher selectivity, and greater efficiency.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate amide formation. acs.org The amidation of piperidine (B6355638) with benzoic acid in the presence of DCC was achieved in 25 minutes at 120°C under microwave conditions. acs.org This technology significantly reduces reaction times compared to conventional heating. acs.org

Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes like nitrile hydratase and amidase provides a highly selective and environmentally friendly route for nitrile hydrolysis to amides. researchgate.net These enzymatic reactions proceed under mild pH and temperature conditions and can exhibit chemo-, regio-, and enantioselectivity that is difficult to achieve with traditional chemical methods. researchgate.net

Transition-Metal Catalysis : Various transition metals are used to catalyze reactions leading to amides. A rhodium-based catalyst, Wilkinson's catalyst, has been used for the selective hydrolysis of nitriles to amides without using water directly. bohrium.com Copper-catalyzed reactions have been developed for the cyanomethylation of various imines and amides using acetonitrile as the source of the cyanomethyl group. Furthermore, cobalt nanoparticle catalysts have been developed for the N-alkylation of amides with alcohols, a green and atom-economical method. rsc.org A recently developed radical-based strategy uses a copper catalyst and an amine-borane complex to achieve the N-alkylation of primary amides with alkyl halides.

Transition Metal-Catalyzed Cyanomethylation Reactions

Transition metal catalysis provides a powerful toolkit for the formation of C-C bonds, including the introduction of a cyanomethyl group onto a benzamide framework. Catalysts based on palladium, copper, iron, and nickel have been effectively employed for this purpose, often utilizing acetonitrile as the cyanomethyl source.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis has been successfully applied to the direct cyanomethylation of unactivated sp³ C–H bonds in aliphatic amides, a reaction that serves as a model for the synthesis of N-(cyanomethyl)benzamide derivatives. rsc.org Research has demonstrated that assisting this transformation with a bidentate directing group, such as 8-aminoquinoline (B160924), enables excellent functional group compatibility. rsc.org This approach represents a significant advancement as it is the first documented instance of a direct cross-coupling between sp³ C–H bonds and acetonitrile. rsc.org

The reaction typically proceeds through a proposed mechanism involving a palladium(II) species coordinated to the directing group. nih.gov This coordination facilitates an irreversible C(sp³)–H bond activation, creating a cyclometalated Pd(II) complex. nih.gov A subsequent transmetalation step with a cyanomethyl copper(II) species, which may be generated from a silver-promoted process involving acetonitrile, yields a dialkyl palladium intermediate. rsc.org The final product is then formed upon reductive elimination. rsc.org The 8-quinolylamino directing group can be subsequently removed in a two-step process to yield the desired carboxylic acid product without affecting the integrity of the cyano group. rsc.org

| Substrate Type | Catalyst System | Cyanomethyl Source | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Aliphatic Amides with 8-aminoquinoline directing group | Pd(OAc)₂ / Ag₂CO₃ / Cu(OAc)₂ | Acetonitrile | Direct cyanomethylation of unactivated sp³ C–H bonds. | Good functional group compatibility | rsc.org |

Copper-Catalyzed Cyanomethylation

Copper catalysts offer an economical and efficient alternative for cyanomethylation reactions. nih.gov Methodologies have been developed for the copper-catalyzed cyanomethylation of various imines and α,β-alkenes using acetonitrile as both the solvent and the cyanomethyl source. encyclopedia.pubmdpi.com In a typical procedure, a catalyst such as copper(II) acetate (B1210297) (Cu(OAc)₂) is used to facilitate the reaction, which tolerates a wide array of substrates, including those with electron-donating or strong electron-withdrawing groups. nih.govencyclopedia.pubmdpi.com While these reactions often require high temperatures, they provide an effective route to arylacrylonitriles and β,γ-unsaturated nitriles, which are structurally related to the target compound class. nih.govencyclopedia.pub

A cooperative catalytic system comprising copper(I) chloride (CuCl) and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has also been shown to effectively catalyze the five-component coupling of amines, formaldehyde, and trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com This Strecker-type reaction selectively produces N,N-bis(cyanomethyl)amines, which are key derivatives, in good yields. mdpi.com

| Reaction Type | Catalyst System | Cyanomethyl Source | Substrates | Products | Reference |

|---|---|---|---|---|---|

| Cyanomethylation | Cu(OAc)₂ | Acetonitrile | Imines | Arylacrylonitriles | mdpi.com |

| Five-Component Coupling (Strecker-type) | CuCl / Cu(OTf)₂ | Trimethylsilyl cyanide (TMSCN) | Amines, Formaldehyde | N,N-bis(cyanomethyl)amines | mdpi.com |

Iron-Catalyzed Cyanomethylation

Iron, being abundant and having low toxicity, is an appealing catalyst for C-C bond formation. dergipark.org.tr An iron(II) chloride (FeCl₂)-catalyzed method has been developed for the cyanomethylation of amino-substituted arenes. encyclopedia.pubmdpi.com This process utilizes acetonitrile as the cyanomethyl source and di-tert-butyl peroxide (DTBP) as the oxidant. encyclopedia.pubmdpi.com The reaction shows that yields are generally higher when the aminopyridines or anilines possess electron-withdrawing substituents, while electron-donating groups lead to lower yields. encyclopedia.pubmdpi.com

The proposed mechanism involves a radical process. mdpi.com Initially, DTBP generates a tert-butoxy (B1229062) radical in the presence of the iron catalyst. This radical abstracts a proton from acetonitrile to form a cyanomethyl radical. mdpi.com The cyanomethyl radical then attacks the ortho-position of the directing amino group on the arene, leading to the final cyanomethylated product after subsequent proton abstraction and oxidation steps. mdpi.com

| Catalyst | Cyanomethyl Source | Oxidant | Substrates | Key Observation | Reference |

|---|---|---|---|---|---|

| FeCl₂ | Acetonitrile | DTBP | Amino-substituted arenes | Electron-withdrawing groups on the arene enhance yield. | encyclopedia.pubmdpi.com |

Nickel-Catalyzed Cyanomethylation

Nickel catalysis provides another avenue for cyanomethylation. encyclopedia.pubmdpi.com An efficient protocol for the selective monocyanation of benzamides at the ortho C–H position has been developed using a nickel catalyst. researchgate.net This method employs an 8-aminoquinoline directing group to guide the C–H activation and uses trimethylsilyl cyanide (TMSCN) as the cyanating agent. researchgate.net This approach allows for the synthesis of a variety of functionalized ortho-cyanated (hetero)aryl nitriles in moderate to good yields. researchgate.net Furthermore, these cyanation products can be readily transformed into other valuable heterocyclic structures, such as 3-imino-1-oxoisoindolines, in a one-pot procedure. researchgate.net Other research has established Ni-catalyzed cyanoalkylation of activated ketones with acetonitrile, demonstrating the versatility of nickel in promoting this type of transformation. encyclopedia.pubmdpi.com

| Reaction Type | Catalyst System | Cyanide Source | Substrates | Key Features | Reference |

|---|---|---|---|---|---|

| Ortho C–H Cyanation | Nickel-promoted | TMSCN | Benzamides with 8-aminoquinoline directing group | Selective monocyanation; products can be converted to 3-imino-1-oxoisoindolines. | researchgate.net |

| Cyanoalkylation | Nickel(II) complex | Acetonitrile | Isatins, activated ketones | Yields up to 99%. | mdpi.com |

Metal-Free Cyanomethylation Protocols

The development of metal-free synthetic methods is a significant goal in modern chemistry due to advantages in cost, environmental impact, and product purity. encyclopedia.pub In the context of cyanomethylation, a metal-free protocol has been established for the functionalization of 8-aminoquinoline amides. mdpi.com This method uses only tert-butyl benzoperoxoate (TBPB) as an oxidant in the absence of any metal catalyst or base. mdpi.com

The reaction proceeds under conditions where a wide range of substituents on the 8-aminoquinoline amides are tolerated, with the electronic effects and steric hindrance of these substituents having minimal impact on the product yields, which range from 50–84%. mdpi.com The proposed mechanism involves a radical pathway where TBPB thermally decomposes to form tert-butoxy and benzoate (B1203000) radicals. mdpi.com These radicals abstract a hydrogen atom from acetonitrile to generate the key cyanomethyl radical, which then attacks the substrate to yield the final product. mdpi.com

Electrochemical Synthesis Methods

Electrochemical synthesis represents a sustainable and green approach, using electricity as a traceless reagent to drive chemical transformations. rsc.orgnih.gov This strategy has been applied to the synthesis of N-(Cyanomethyl)benzamide derivatives through the generation of the cyanomethyl anion (⁻CH₂CN). researchgate.net The cathodic reduction of acetonitrile in a solution containing a tetraalkylammonium salt leads to the formation of this highly basic anion. researchgate.net

This electrogenerated base can then be used to induce specific chemical reactions. For instance, an electrochemical method for the C–H bond cyanation of imine derivatives has been developed where acetonitrile serves as a novel and effective cyanation reagent under catalyst-free conditions. rsc.org The reaction is performed in an undivided cell at a constant current. rsc.org Additionally, the electrogenerated cyanomethyl anion has been employed as a base to trigger the 4-exo-tet cyclization of bromo amides that possess an acidic methylene group and a chiral auxiliary, leading to the stereoselective synthesis of chiral β-lactams. beilstein-journals.org

| Method | Reagent Generation | Application | Key Features | Reference |

|---|---|---|---|---|

| Direct C–H Cyanation | Anion generated from acetonitrile | Cyanation of imine derivatives | Catalyst-free, constant current, undivided cell. | rsc.org |

| Base-Induced Cyclization | Anion generated from acetonitrile | Synthesis of chiral β-lactams from bromo amides | Electrogenerated base initiates cyclization. | beilstein-journals.org |

Electrogeneration of Cyanomethyl Anion as a Nucleophile and Base

The cyanomethyl anion (⁻CH₂CN) is a potent reagent in organic synthesis, capable of acting as both a strong base and a nucleophile. researchgate.net Its electrochemical generation from acetonitrile (CH₃CN) offers a significant advantage over traditional chemical methods by avoiding the use of strong, hazardous bases and providing precise control over the amount of reagent generated. researchgate.net This method involves the cathodic reduction of an acetonitrile solution, typically containing a tetraalkylammonium salt as a supporting electrolyte. researchgate.net The process is conducted under simple experimental conditions, such as constant-current electrolysis. researchgate.net

The reactivity of the electrogenerated cyanomethyl anion is enhanced because its counter-ion is typically a tetraalkylammonium cation (R₄N⁺), which has a low charge density. researchgate.net This weak interaction results in a "naked" and highly reactive anion. researchgate.net Its behavior is context-dependent; in the presence of a weak acid and an electrophile, it preferentially acts as a base. researchgate.net However, in the absence of an acidic substrate, it can participate in cyanomethylation reactions. researchgate.net

This electrochemically generated anion has been successfully employed in various syntheses, including:

The formation of β-lactam rings. researchgate.net

The insertion of carbon dioxide into amines to form carbamates. researchgate.netnih.gov

The activation of elemental sulfur for insertion into carbonyl compounds. researchgate.net

The selective N-alkylation of bifunctional compounds. researchgate.netresearchgate.net

The electrochemical approach provides a pathway for reactions that, while not directly producing N-(Cyanomethyl)benzamide in the cited literature, establish the cyanomethyl anion as a versatile and controllable intermediate for C-N bond formation and other carbon-carbon bond-forming reactions relevant to the synthesis of complex amides and related structures. researchgate.netresearchgate.netorcid.org

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. beilstein-journals.org This strategy is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. beilstein-journals.orgorganic-chemistry.org

A notable MCR for the synthesis of benzamide derivatives involves the reaction of arynes, isocyanides, and water. organic-chemistry.org This transition-metal-free reaction proceeds under mild conditions and demonstrates a broad substrate scope. organic-chemistry.org In this process, an aryne (generated in situ), an isocyanide, and water as the third component react to furnish benzamides in good yields. organic-chemistry.org When water is replaced with carbon dioxide, the reaction yields N-substituted phthalimides instead. organic-chemistry.org Mechanistic studies using D₂O confirmed that the process involves protonation and hydrolysis steps to form the final benzamide product. organic-chemistry.org

The general applicability of this method allows for the synthesis of various aromatic amides, including phenyl, naphthyl, and other carboxamides, by selecting the appropriate aryne and isocyanide precursors. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Aryne | Isocyanide | H₂O | Benzamide derivative | organic-chemistry.org |

| Aryne | Isocyanide | CO₂ | N-substituted phthalimide | organic-chemistry.org |

| 2-Aminobenzamides | 2-Bromobenzaldehydes | CO | Isoindoloquinazolinone | d-nb.info |

| 2-Ethynylanilines | Perfluoroalkyl iodides | CO | Fluorinated 3-methyleneoxindole | d-nb.info |

While not explicitly forming N-(cyanomethyl)benzamide, these MCRs provide a strategic framework for its potential synthesis by choosing an appropriate isocyanide, such as isocyanoacetonitrile, if compatible with the reaction conditions. Other MCRs have been developed to produce related heterocyclic structures, such as benzo-fused γ-lactams and imidazo[1,2-a]pyridines, from precursors that sometimes include N-(cyanomethyl) groups. beilstein-journals.orgd-nb.info

Green Chemistry Principles in N-(Cyanomethyl)benzamide Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matanginicollege.ac.ingarph.co.uk Key principles include the use of safer solvents, renewable feedstocks, and energy-efficient methods. matanginicollege.ac.insemanticscholar.org

A significant advancement in green synthesis is the move away from volatile organic solvents (VOCs). mdpi.com Water is an ideal green solvent due to its low cost and lack of pollution. matanginicollege.ac.in An innovative, eco-friendly method for synthesizing amides, including 4-(Cyanomethyl)benzamide, involves the hydrolysis of the corresponding nitriles in a water extract of pomelo peel ash (WEPPA). mdpi.comnih.gov This method operates without any external transition metals, bases, or organic solvents. mdpi.com

The reaction is performed by heating the nitrile in WEPPA within a closed vessel. nih.gov This protocol has a broad substrate scope, tolerates various functional groups, and provides moderate to excellent yields. mdpi.com For instance, 4-Cyanobenzonitrile was converted to 4-(Cyanomethyl)benzamide with a 77% yield. mdpi.comnih.gov The practicality of this method has been demonstrated by scaling up the reaction to the 100 mmol level, and the WEPPA solvent can be reused multiple times. mdpi.com

Solvent-free synthesis represents another green approach, often involving direct solid-state reactions. semanticscholar.org A general method for producing amides involves heating a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst, without any solvent. semanticscholar.org This process is quick, convenient, and avoids the workup associated with solvent removal. semanticscholar.org

| Method | Substrate | Conditions | Product | Yield | Reference |

| WEPPA Hydrolysis | 4-Cyanobenzonitrile | 150 °C, 0.5 h | 4-(Cyanomethyl)benzamide | 77% | mdpi.comnih.gov |

| WEPPA Hydrolysis | Benzonitrile | 150 °C, 0.5 h | Benzamide | 94% | nih.gov |

| Solvent-Free | Benzoic Acid + Urea | Boric Acid, 160-180 °C | Benzamide | - | semanticscholar.org |

The use of sustainable and renewable materials is a cornerstone of green chemistry. matanginicollege.ac.in The WEPPA method exemplifies this principle by utilizing an agro-waste product as the reaction medium, which contains the necessary components to facilitate the nitrile hydration. mdpi.comnih.gov This avoids reliance on catalysts derived from transition metals, which can be expensive and toxic. mdpi.com

Similarly, the use of boric acid as a cheap, readily available, and environmentally benign catalyst for amidation under solvent-free conditions is another example of applying sustainable reagents. semanticscholar.org Catalysts like C-Arylcalixpyrogallolarene Sulfonic Acid have also been developed as effective organocatalysts for sustainable chemical production, such as biodiesel synthesis, highlighting a broader trend towards designing greener catalytic systems. garph.co.uk

Regioselective and Stereoselective Synthesis of N-(Cyanomethyl)benzamide Analogs

Regioselectivity and stereoselectivity are crucial for synthesizing complex molecules with specific biological activities or material properties. These synthetic controls ensure that reactions occur at a particular position and result in a specific three-dimensional arrangement of atoms.

One relevant method involves the electrophilic cyclization of 2-(1-alkynyl)benzamides. nih.gov Using iodine (I₂) and sodium bicarbonate, these substrates undergo a regioselective O-cyclization to produce cyclic imidates with high yields. nih.gov This reaction is stereoselective, affording specific geometric isomers of the iodine-containing products, which can be further modified using organopalladium chemistry. nih.gov This demonstrates a pathway to complex benzamide analogs where both the position and stereochemistry of new functional groups are controlled.

Another powerful technique is the nickel-catalyzed ortho-C–H glycosylation of 8-aminoquinoline benzamides. rsc.org This reaction creates C-Aryl glycosides, which are valuable drug candidates, by forming a bond between a sugar moiety and the ortho-position of the benzamide ring. rsc.org The method exhibits high regioselectivity for the ortho-position and excellent α-selectivity for the stereochemistry of the glycosidic bond. rsc.org

The synthesis of analogs of natural products also relies heavily on these principles. For example, new derivatives of parthenolide (B1678480) were created via a regioselective and stereoselective acyl nitroso-ene reaction. nih.gov These methods, while not directly producing N-(cyanomethyl)benzamide, are foundational for creating its structural analogs with precisely controlled architectures. nih.govrsc.org For instance, the transformation of 2-(cyanomethyl)aziridines can lead to the formation of cis- and trans-2-[(arylmethylene)amino]cyclopropanecarbonitriles, demonstrating stereocontrol in the synthesis of cyanomethyl-containing compounds. researchgate.net

| Reaction Type | Substrate | Key Features | Product Class | Reference |

| Electrophilic Cyclization | 2-(1-Alkynyl)benzamide | Regioselective O-cyclization, Stereoselective | Cyclic Imidate | nih.gov |

| C-H Glycosylation | 8-Aminoquinoline Benzamide | Highly regioselective (ortho), Excellent α-stereoselectivity | C-Aryl Glycoside | rsc.org |

| Acyl Nitroso-Ene Reaction | Parthenolide | Regioselective and stereoselective | Parthenolide Analog | nih.gov |

| Ring Transformation | 2-(Cyanomethyl)aziridine | Stereoselective 1,3-cyclization | Cyclopropanecarbonitrile | researchgate.net |

Reactivity and Chemical Transformations of N Cyanomethyl Benzamide

Transformations Involving the Nitrile (Cyano) Group

The nitrile group is a highly reactive functional group that readily undergoes various transformations, including hydrolysis, reduction, cycloaddition reactions, and nucleophilic additions.

Hydrolysis of the Nitrile Functionality

The nitrile group of N-(Cyanomethyl)benzamide can be hydrolyzed to form a carboxylic acid. vulcanchem.comiucr.org This reaction typically proceeds under acidic or basic conditions. evitachem.comevitachem.com The hydrolysis occurs in a stepwise manner, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The benzoyl group in N-(Cyanomethyl)benzamide can assist in the hydrolysis of the nitrile group. iucr.org

In a study on the hydrolysis of nitriles, it was found that a system using water-extractable phosphine-per-O-methylated β-cyclodextrin (WEPPA) can selectively hydrolyze aromatic nitriles over aliphatic nitriles. mdpi.com For instance, in a molecule containing both an aromatic and an aliphatic cyano group, only the aromatic cyano group was converted to an amide. mdpi.com This chemoselectivity highlights the potential for controlled hydrolysis in molecules with multiple nitrile functionalities.

Reduction of the Nitrile Group to Amines

The nitrile group in N-(Cyanomethyl)benzamide can be reduced to a primary amine. vulcanchem.comvulcanchem.com This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). reddit.comchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.org

Alternatively, catalytic hydrogenation can be employed for the reduction of nitriles. chemguide.co.uk This method uses hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperatures and pressures. chemguide.co.uk

| Reducing Agent | Product | Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Ether solvent, followed by acid workup | reddit.comchemguide.co.uk |

| Hydrogen (H₂) with Metal Catalyst | Primary Amine | Elevated temperature and pressure | chemguide.co.uk |

| Diisobutylaluminium hydride (DIBALH) | Aldehyde | Hydrolysis during acidic aqueous work-up | libretexts.org |

[2+3] Cycloaddition Reactions

The nitrile group of N-(Cyanomethyl)benzamide can participate in [2+3] cycloaddition reactions, which are a class of pericyclic reactions that form five-membered rings. evitachem.com

A significant application of [2+3] cycloaddition reactions involving nitriles is the synthesis of 5-substituted tetrazoles. Tetrazoles are important heterocyclic compounds with a wide range of applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov The synthesis involves the reaction of a nitrile with an azide (B81097), typically sodium azide (NaN₃). academie-sciences.fracademie-sciences.fr

This reaction is often catalyzed by a Lewis acid, which activates the nitrile towards nucleophilic attack by the azide ion. researchgate.net Various catalysts have been employed for this transformation, including lead(II) salts like lead chloride (PbCl₂), zinc salts such as zinc bromide (ZnBr₂), and various transition metal complexes. academie-sciences.frrsc.org The use of catalysts can lead to higher yields and shorter reaction times. academie-sciences.fracademie-sciences.fr For example, a study demonstrated the efficient synthesis of 5-substituted 1H-tetrazoles using PbCl₂ as a catalyst, which was found to be reusable for up to four cycles with consistent activity. academie-sciences.fr

| Catalyst | Reaction Conditions | Key Findings | Reference |

| Lead Chloride (PbCl₂) | DMF, 120°C | Reusable catalyst, good yields for various nitriles. | academie-sciences.fr |

| Zinc Bromide (ZnBr₂) | Water | Broad substrate scope, including aromatic and aliphatic nitriles. | researchgate.netrsc.org |

| Cobalt-Nickel Nanocomposite | Mild conditions | High catalytic activity and excellent product yields. | rsc.org |

Nucleophilic Additions and Substitutions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org This can lead to a variety of addition and substitution reactions. The cyanomethyl group itself can undergo nucleophilic substitution. evitachem.comsmolecule.com For instance, the cyanomethyl groups in N,N-bis(cyanomethyl)-4-methylbenzamide can be replaced by various nucleophiles. smolecule.com

Reactions of the Amide Moiety

The amide moiety in N-(Cyanomethyl)benzamide also exhibits characteristic reactivity. The amide bond can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. evitachem.comevitachem.com This reaction is a fundamental transformation of amides. tifr.res.in

Furthermore, the nitrogen atom of the amide can participate in reactions. For example, N-(cyanomethyl)amides can react with nitrosation reagents in an acid-promoted reaction to form 1,2,4-oxadiazole-3-carboxamides. researchgate.net This reaction provides a facile route to this class of heterocyclic compounds. researchgate.net

N-Alkylation and N-Derivatization Strategies

The nitrogen atom of the amide group in N-(cyanomethyl)benzamide can undergo N-alkylation and other N-derivatization reactions. These reactions are crucial for introducing diverse substituents, which can significantly alter the molecule's properties.

N-alkylation can be achieved using various alkylating agents. For instance, the reaction with bromoacetonitrile (B46782) or 1-bromopropane (B46711) in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) leads to the corresponding N-alkylated products. The choice of base and solvent is critical for the success of these reactions. Strong bases are often required to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with the alkyl halide.

Transition-metal-catalyzed N-alkylation reactions have also been developed, offering an alternative to traditional methods. nih.gov Catalysts based on iridium and ruthenium, particularly those with N-heterocyclic carbene (NHC) ligands, have proven effective for the N-alkylation of amines with alcohols. nih.gov These catalytic systems often operate under milder conditions and can exhibit high selectivity. nih.gov For example, the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol derivatives has been successfully achieved using an NHC-Ir(III) complex. nih.gov

Derivatization strategies are not limited to alkylation. The amide nitrogen can also participate in reactions that introduce other functional groups. These derivatizations are essential for modifying the electronic and steric properties of the molecule, which is a common strategy in medicinal chemistry to optimize biological activity. rsc.org

| Reagent/Catalyst | Reaction Type | Product Type | Reference |

| Bromoacetonitrile, NaH/THF | N-Alkylation | N-cyanomethylated benzamide (B126) | |

| 1-Bromopropane, NaH/THF | N-Alkylation | N-propylated benzamide | |

| NHC-Ir(III) complexes, Alcohols | N-Alkylation | N-alkylated amines | nih.gov |

Reactivity of the Alpha-Methylene Group Adjacent to Nitrile

The methylene (B1212753) group (–CH2–) positioned between the benzamide and the nitrile group is particularly reactive. The electron-withdrawing nature of both the adjacent amide and nitrile functionalities increases the acidity of the methylene protons, making this group a potent nucleophile in its deprotonated form. This reactivity is exploited in various carbon-carbon bond-forming reactions.

The active methylene group of N-(cyanomethyl)benzamide can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. wikipedia.org These reactions, often of the Knoevenagel type, typically proceed in the presence of a base, which deprotonates the methylene group to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon.

For example, the reaction of N-(cyanomethyl)benzamide with benzaldehyde (B42025) can yield the corresponding phenylmethylidene derivative. researchgate.net Such condensation reactions are fundamental in organic synthesis for the construction of carbon-carbon double bonds and the elaboration of molecular complexity. researchgate.netresearchgate.net

The reactivity of the alpha-methylene group is also pivotal in the construction of various heterocyclic ring systems. nih.gov The nitrile group and the adjacent methylene can be incorporated into newly formed rings through intramolecular or intermolecular cyclization pathways.

For instance, derivatives of N-(cyanomethyl)benzamide can undergo cyclization to form substituted indoles, a common scaffold in medicinal chemistry. acs.org Palladium-catalyzed tandem reactions involving nucleophilic addition followed by intramolecular cyclization have been developed for this purpose. acs.org In some cases, the nitrile group itself can participate in cyclization, as seen in the synthesis of pyrazole (B372694) and 1,3,4-thiadiazole (B1197879) derivatives. researchgate.netresearchgate.net The versatility of N-(cyanomethyl)benzamide as a building block is highlighted by its ability to form diverse heterocyclic structures, including pyrazoles, pyrimidines, and triazines, through reactions with various reagents. acs.org

| Reaction Type | Reactant | Product | Reference |

| Knoevenagel Condensation | Benzaldehyde | Phenylmethylidene derivative | researchgate.net |

| Tandem Addition/Cyclization | Arylboronic acids | Indole skeletons | acs.org |

| Cyclization | Hydrazine (B178648) hydrate | 5-Aminopyrazole derivative | acs.org |

| Cyclocondensation | Acetylacetone (B45752) | Pyrazolo[1,5-a]pyrimidine derivative | acs.org |

Reactivity of the Aromatic Ring

The benzoyl group's aromatic ring in N-(cyanomethyl)benzamide can also be a site for chemical modification, although its reactivity is influenced by the deactivating nature of the amide substituent.

Direct electrophilic aromatic substitution on N-(cyanomethyl)benzamide can be challenging due to the electron-withdrawing nature of the amide group, which deactivates the aromatic ring towards electrophilic attack. Therefore, functionalization of the aromatic ring is often achieved through indirect methods, typically by starting with an already substituted benzoyl precursor. For example, a substituted benzoyl chloride can be reacted with aminoacetonitrile (B1212223) to introduce the desired functionality onto the aromatic ring from the outset. nih.gov

Alternatively, a benzyne-mediated nucleophilic aromatic substitution can be considered, which proceeds through a different mechanism than classical electrophilic substitution. masterorganicchemistry.com

A common and effective strategy involves the use of pre-functionalized benzamide scaffolds. By starting with a substituted benzoyl chloride or benzoic acid, a wide array of functional groups can be incorporated into the aromatic ring of the final N-(cyanomethyl)benzamide derivative. evitachem.comconicet.gov.ar This approach allows for the synthesis of a diverse library of compounds with various substituents on the aromatic ring, which is particularly useful in drug discovery and materials science.

For example, N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzamide, a component of the drug momelotinib, is synthesized from a pre-functionalized benzamide core. Similarly, the synthesis of chalcone (B49325) derivatives often starts with a substituted benzoyl chloride which is then coupled with p-amino acetophenone, followed by condensation with aromatic aldehydes. wisdomlib.org This highlights the modularity of synthesizing complex benzamide derivatives. Palladium-catalyzed C-H activation and functionalization of N-arylbenzamides also represent a modern approach to introduce substituents onto the aromatic ring. mdpi.com

Applications of N Cyanomethyl Benzamide in Organic Synthesis

As a Versatile Synthetic Building Block

The reactivity of N-(Cyanomethyl)benzamide is centered around its key functional groups: the amide linkage, the aromatic ring, and, most notably, the active methylene (B1212753) and cyano groups. The cyanomethyl group (-CH2CN) is particularly significant as it can be readily functionalized. The methylene protons are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. The nitrile group itself can undergo a range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. mdpi.com This inherent reactivity makes N-(Cyanomethyl)benzamide and its derivatives highly valuable as precursors and scaffolds in synthetic organic chemistry.

Precursor for Complex Organic Molecules

N-(Cyanomethyl)benzamide and its analogues serve as crucial intermediates in the synthesis of more elaborate and biologically significant molecules. The benzamide (B126) portion of the molecule provides a stable core that can be further modified, while the reactive cyanomethyl group allows for the introduction of diverse functionalities and the construction of complex carbon skeletons.

Derivatives of N-(Cyanomethyl)benzamide are employed as building blocks for pharmaceutical compounds. For instance, N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide is utilized in the synthesis of more complex organic molecules that are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The strategic placement of substituents on the benzamide ring, combined with the reactivity of the cyanomethyl group, allows for the systematic development of new chemical entities with potential biological applications.

Furthermore, the fundamental structure of N-(cyanomethyl)benzamide is related to intermediates used in the synthesis of non-proteinogenic amino acids. For example, N-(5-cyanononan-5-yl)benzamide, an analogue, is a key intermediate in the synthesis of α-amino acids. iucr.org The benzoyl group in such molecules can facilitate the hydrolysis of the nitrile to a carboxylic acid, a critical step in amino acid synthesis. iucr.org This highlights the role of the N-acyl-α-aminonitrile scaffold, present in N-(Cyanomethyl)benzamide, as a precursor to complex and fundamentally important biomolecules.

The versatility of this compound is further demonstrated by its use in creating larger, multi-functional molecules. For example, N-(cyanomethyl)-4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzamide is a complex molecule that has been the subject of pharmaceutical research. evitachem.com Its synthesis relies on the core benzamide structure, showcasing how the N-(cyanomethyl)benzamide framework can be integrated into larger, more complex molecular architectures.

Scaffold for Novel Heterocyclic Compounds

The reactive nature of the cyanomethyl group in N-(Cyanomethyl)benzamide makes it an excellent starting point for the synthesis of a wide variety of heterocyclic compounds. The ability of the nitrile and the adjacent methylene group to participate in cyclization reactions is a cornerstone of its utility in this area. Research has shown that derivatives of N-(Cyanomethyl)benzamide can be used to construct rings containing nitrogen, sulfur, and oxygen, leading to the formation of important heterocyclic systems such as thiadiazoles, pyrazoles, thiazoles, pyridones, and oxazoles.

N-(Cyanomethyl)benzamide derivatives are effective precursors for the synthesis of 1,3,4-thiadiazoles, a class of heterocyclic compounds with a broad range of biological activities. A notable example is the use of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a versatile intermediate. researchgate.net This compound, derived from a multi-step synthesis starting with a benzoyl chloride, can be further elaborated to generate a variety of heterocyclic structures. researchgate.netscirp.org

The synthesis of this key precursor involves the cyclization of a thiosemicarbazide (B42300) derivative with an acid. sbq.org.br Once formed, the reactive cyanomethylene group in 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide can be exploited to build other heterocyclic rings onto the thiadiazole core. For example, it can be reacted with various reagents to form fused and substituted thiadiazole derivatives. researchgate.net

The general synthetic approach often involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclization. In many reported syntheses of 1,3,4-thiadiazoles, the core ring is constructed, and then substituents are added. mdpi.comekb.eg The presence of the cyanomethyl group provides a convenient handle for such subsequent reactions.

Table 1: Examples of Heterocycles Synthesized from 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide

| Reactant(s) | Resulting Heterocycle | Reference |

|---|---|---|

| Phenyl isothiocyanate, elemental sulfur | N-(5-(4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide | researchgate.net |

| Malononitrile | Pyridine derivative fused to the thiadiazole ring | researchgate.net |

The reactive functionality within N-(Cyanomethyl)benzamide and its close analogues is also harnessed for the synthesis of pyrazoles and thiazoles. While direct synthesis from N-(Cyanomethyl)benzamide itself may not always be the most common route, the underlying reactivity of the cyanoacetamide or cyanoacetohydrazide moiety is key. researchgate.net For instance, N-(benzothiazol-2-yl)-2-cyanoacetamide is a precursor for a variety of thiazole (B1198619) and pyrazole (B372694) derivatives. nih.gov This compound, which shares the reactive N-acyl-cyanomethyl functionality with N-(Cyanomethyl)benzamide, can be reacted with various electrophiles and nucleophiles to construct these five-membered rings. nih.gov

In one approach, a cyanoacetamide derivative can be treated with phenyl isothiocyanate to form a thiocarbamoyl intermediate, which can then be cyclized to form a thiazole ring. researchgate.net Similarly, reaction with hydrazonyl chlorides can lead to the formation of 1,3,4-thiadiazoles, which can be considered related structures. researchgate.net

The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The cyanomethyl group in N-(Cyanomethyl)benzamide can be a precursor to a 1,3-dicarbonyl system or can react with a hydrazine to initiate ring formation. For example, a related cyanoacetamide has been used to synthesize pyrazole derivatives by reacting it with hydrazine derivatives. researchgate.net

The synthesis of pyridones, another important class of nitrogen-containing heterocycles, can be achieved using precursors that are structurally related to N-(Cyanomethyl)benzamide. The key synthetic fragment is often a cyanoacetamide or cyanoacetohydrazide, which can participate in multicomponent reactions to build the pyridone ring. tandfonline.comresearchgate.net For example, N-alkylated-2-cyanoacetamide derivatives can be reacted with acetylacetone (B45752) in the presence of a base to yield 3-cyano-2-pyridone derivatives. sciforum.net This reaction highlights the utility of the N-substituted cyanomethyl amide structure in constructing six-membered heterocyclic rings.

Iminocoumarins, which are isosteres of coumarins with a nitrogen atom replacing the oxygen in the pyranone ring, can also be synthesized from similar precursors. The condensation of a salicylaldehyde (B1680747) with a compound containing an active methylene group, such as malononitrile, in the presence of a catalyst, can lead to the formation of an iminocoumarin. academie-sciences.fr While this example uses malononitrile, the principle of using a reactive methylene group adjacent to a nitrile is the same as the reactivity found in N-(Cyanomethyl)benzamide. The resulting iminocoumarins can be further hydrolyzed to the corresponding coumarins. academie-sciences.fr

Oxazoles, five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, are another class of compounds that can be synthesized using methodologies related to N-(Cyanomethyl)benzamide. A common strategy for oxazole (B20620) synthesis is the cyclization of N-propargylamides. mdpi.com While not a direct use of N-(Cyanomethyl)benzamide, the N-acyl structure is a key feature. In these reactions, an N-propargylbenzamide, for example, can undergo cycloisomerization catalyzed by a Lewis acid or a transition metal to form the oxazole ring. mdpi.comresearchgate.net

More directly, the cyanomethyl group itself can be a precursor to a functional group required for oxazole synthesis. For instance, 2-(cyanomethyl)oxazoles can be prepared via cyanide substitution on a 2-(halomethyl)oxazole. nih.gov This demonstrates that the cyanomethyl group can be incorporated into an oxazole ring system. The Robinson-Gabriel synthesis, a classic method for preparing oxazoles, involves the cyclization of α-acylamino ketones. pharmaguideline.com The N-benzoyl group of N-(Cyanomethyl)benzamide is an α-acylamino moiety, and if the cyanomethyl group can be converted to a ketone functionality, this would provide a direct route to oxazole synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-(Cyanomethyl)benzamide |

| 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide |

| N-(5-(4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide |

| N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide |

| N-(5-cyanononan-5-yl)benzamide |

| N-(cyanomethyl)-4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzamide |

| N-(benzothiazol-2-yl)-2-cyanoacetamide |

| N-alkylated-2-cyanoacetamide |

| 3-cyano-2-pyridone |

| N-propargylamides |

| 2-(cyanomethyl)oxazoles |

| 2-(halomethyl)oxazole |

| Malononitrile |

| Phenyl isothiocyanate |

| Hydrazonyl chlorides |

| Acetylacetone |

| Salicylaldehyde |

| Thiosemicarbazide |

| α-amino acids |

| 1,3,4-Thiadiazoles |

| Pyrazoles |

| Thiazoles |

| Pyridones |

| Iminocoumarins |

| Oxazoles |

Synthesis of Benzofurans

N-(Cyanomethyl)benzamide belongs to a class of compounds, 2-(cyanomethyl)phenyl derivatives, that are valuable precursors for the synthesis of the benzofuran (B130515) scaffold, a core structure in many natural products and biologically active molecules. mdpi.comresearchgate.netnih.gov Research has demonstrated that 2-(cyanomethyl)phenyl esters can undergo palladium-catalyzed intramolecular cycloisomerization to yield 3-acyl-2-aminobenzofuran derivatives. nih.govrsc.org

This transformation is significant as it provides a direct route to highly functionalized benzofurans, which can serve as building blocks for more complex heterocyclic systems. rsc.org The general method involves treating a 2-(cyanomethyl)phenyl ester with a catalytic system typically composed of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and a reducing agent like zinc (Zn). rsc.org This process achieves the formation of 3-acyl-2-aminobenzofurans in good to excellent yields. rsc.org While the specific use of N-(Cyanomethyl)benzamide itself is part of a broader class of reactions, the underlying chemistry highlights the utility of the cyanomethyl group attached to a phenyl ring in constructing the furan (B31954) ring. A convenient synthetic method for producing C-2 substituted benzofurans from various 2-(cyanomethyl)phenyl carbonyl compounds has been reported, with yields ranging from 52–89%. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of 2-Aminobenzofurans This table is representative of the general reaction discussed.

| Starting Material Class | Key Reagents | Product Class | Reported Yields | Reference |

|---|---|---|---|---|

| 2-(cyanomethyl)phenyl esters | Pd(OAc)₂, PCy₃, Zn | 3-acyl-2-aminobenzofurans | Good to Excellent | rsc.org |

| 2-(cyanomethyl)phenyl carbonyl compounds | Not specified | C-2 substituted benzofurans | 52-89% | researchgate.net |

Role in Material Science Precursors

The structural features of N-(Cyanomethyl)benzamide and its derivatives make them valuable precursors in material science. Although direct applications of the parent compound are not extensively detailed, closely related analogues like N,N-bis(cyanomethyl)-4-methylbenzamide are noted for their potential in developing advanced materials, including polymers and nanocomposites. smolecule.com The presence of reactive cyanomethyl and benzamide groups allows for diverse chemical modifications, making these compounds useful building blocks. smolecule.com

A key area where such precursors are relevant is in the synthesis of organic semiconductors. unimib.it Molecules with benzamide and nitrile functionalities are explored as components in materials for electronic applications, such as Organic Light Emitting Diodes (OLEDs). The synthesis of complex heterocyclic systems, which can be derived from benzamide precursors, is crucial for creating novel organic semiconductors.

Intermediate in Specialty Chemical Synthesis

N-(Cyanomethyl)benzamide serves as a key intermediate in the synthesis of a variety of specialty chemicals, ranging from agrochemicals to complex heterocyclic systems.

One notable application is its use as a precursor for novel heterocyclic compounds with insecticidal activity. researchgate.net For instance, the related compound 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide is synthesized to exploit the reactivity of its cyanomethylene group to construct new hybrid heterocycles. researchgate.net These resulting compounds have been evaluated for insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis). researchgate.net The development of such derivatives is a significant area in agrochemical research. smolecule.com

Furthermore, N-(Cyanomethyl)benzamide is a pivotal starting material for the synthesis of 5-substituted tetrazoles. nih.govimist.ma The tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov The synthesis involves a [2+3] cycloaddition reaction of N-(Cyanomethyl)benzamide with sodium azide (B81097). imist.ma This positions the compound as a crucial building block for obtaining molecules with specific functionalities. nih.gov

The cyanomethylation reaction itself is fundamental in organic synthesis because the cyano group can be readily converted into other functional groups, such as carboxylic acids or amines, expanding its synthetic utility. mdpi.com

Table 2: N-(Cyanomethyl)benzamide as a Synthetic Intermediate

| Intermediate | Reaction Type | Resulting Chemical Class | Field of Application | Reference |

|---|---|---|---|---|

| N-(Cyanomethyl)benzamide | [2+3] Cycloaddition with Sodium Azide | 5-Substituted Tetrazoles | Specialty Heterocycles | nih.govimist.ma |

| 2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide | Heterocyclic Synthesis | Novel Insecticides | Agrochemicals | researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| N-(Cyanomethyl)benzamide |

| 2-(cyanomethyl)phenyl ester |

| 3-acyl-2-aminobenzofuran |

| Palladium(II) acetate |

| Tricyclohexylphosphine |

| N,N-bis(cyanomethyl)-4-methylbenzamide |

| 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide |

| Sodium azide |

Mechanistic and Computational Studies

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the step-by-step sequence of a chemical reaction is fundamental to controlling its outcome. For transformations involving N-(Cyanomethyl)benzamide, various experimental techniques are employed to elucidate the reaction pathways.

Isotopic labeling is a powerful technique for tracing the path of atoms and functional groups throughout a chemical reaction. In the context of benzamide (B126) synthesis, this method provides definitive evidence for proposed mechanistic steps.

For instance, in the synthesis of related benzamides, such as 3,4-dichloro-N-(cyanomethyl)benzamide, the use of ¹⁵N-labeled cyanomethylamine allows for the tracking of the nitrogen atom's incorporation into the final amide product via mass spectrometry (MS/MS). This confirms that the cyanomethylamine group is directly involved in the amide bond formation.

In studies of palladium-catalyzed cyanomethylation of aliphatic amides, deuterium-labeling experiments using deuterated acetonitrile (B52724) (CD₃CN) have been instrumental. rsc.org The absence of H/D exchange in certain starting materials under reaction conditions indicates that the sp³ C-H bond cleavage is an irreversible step. rsc.org Furthermore, such experiments help to pinpoint which C-H bond is activated during the reaction. rsc.org The use of stable isotopes like ¹³C and ²H (deuterium) is also a common strategy in metabolic and pharmacological studies to trace the fate of molecules in biological systems. scripps.edu

Table 1: Examples of Isotopic Labeling Studies in Amide Synthesis

| Labeled Reagent | Isotope | Reaction Studied | Analytical Technique | Finding | Reference |

| Cyanomethylamine | ¹⁵N | Amide bond formation | MS/MS | Tracks incorporation of the amine group into the amide product. | |

| Acetonitrile | ²H (D) | Pd-catalyzed C-H functionalization | NMR, MS | Helps determine the rate-limiting step and irreversibility of C-H cleavage. | rsc.org |

| Benzoyl Chloride | ¹³C | Friedel-Crafts Carboxamidation | NMR | Probes the reaction mechanism at the cyano group. | nih.gov |

In the palladium-catalyzed cyanomethylation of unactivated sp³ C-H bonds of aliphatic amides using acetonitrile, a significant kinetic isotope effect (KIE) was observed when using deuterated acetonitrile (CD₃CN). rsc.org The KIE value of 2.1 suggests that the cleavage of the sp³ C-H bond of acetonitrile is the rate-determining step in the catalytic process. rsc.org The generation of a σ-alkyl complex is often the rate-determining step in palladium-catalyzed C-H activation reactions. beilstein-journals.org

Methodologies for kinetic analysis often involve varying the concentration of reactants, catalysts, and ligands, or changing the temperature and pH to observe the impact on the reaction rate. These studies are crucial for optimizing reaction conditions to achieve higher yields and efficiency.

Intermediate trapping involves quenching a reaction at various time intervals to isolate and characterize transient species that are formed along the reaction pathway. This provides direct evidence for the existence of proposed intermediates.

In the synthesis of N-(Cyanomethyl)benzamide derivatives, such as the reaction of a benzoyl chloride with cyanomethylamine, it is methodologically proposed that quenching the reaction could allow for the isolation of intermediates like acyl chloride adducts. Similarly, in palladium-catalyzed C-H activation pathways, cyclopalladated intermediates are frequently proposed. nih.gov While often too unstable to be isolated in large quantities, their presence can sometimes be confirmed by spectroscopic methods or by trapping them with specific reagents.

For example, in the proposed mechanism for the direct Friedel-Crafts carboxamidation of arenes with cyanoguanidine to form benzamides, a protonated benzonitrile (B105546) species is suggested as a key intermediate. nih.gov The subsequent reaction of this intermediate leads to the final amide product. nih.gov

Cyanomethylation reactions can also proceed through radical-based mechanisms, particularly when radical initiators or specific catalysts are used. These processes involve the generation of a cyanomethyl radical (•CH₂CN), which then reacts with a substrate.

The cyanomethyl radical can be generated from acetonitrile through hydrogen abstraction by other radicals, such as a tert-butoxy (B1229062) radical formed from the thermal decomposition of tert-butyl peroxybenzoate (TBPB). mdpi.com This radical can then attack a substrate, for example, an 8-aminoquinoline (B160924) amide, to yield the cyanomethylated product. mdpi.com Another method involves the use of a vinyl azide (B81097) reagent that, upon radical addition, triggers a cascade-fragmentation to effect cyanomethylation. researchgate.netrsc.org

Mechanistic investigations often employ radical trapping agents like TEMPO or conduct radical clock experiments to confirm the involvement of radical intermediates. acs.org For example, in the copper-catalyzed cyanomethylation of N,N-dimethylamides, the addition of TEMPO led to the formation of a TEMPO-adduct, confirming the presence of a radical intermediate. acs.org These studies are crucial for understanding and controlling the regioselectivity and efficiency of radical cyanomethylation reactions. researchgate.net

Palladium-catalyzed C-H activation is a powerful tool for the synthesis of complex molecules, and N-(Cyanomethyl)benzamide derivatives can be involved as either substrates or products. The amide group or the nitrile group can act as a directing group, guiding the palladium catalyst to a specific C-H bond. nih.govpkusz.edu.cn

The general mechanism for ligand-directed C-H activation involves the coordination of the directing group to a Pd(II) center, followed by the formation of a cyclopalladated intermediate. nih.gov This intermediate can then undergo functionalization through two main pathways:

Pd(II)/Pd(0) catalytic cycle: The palladacycle reacts with a coupling partner, followed by reductive elimination to form the product and a Pd(0) species, which is then re-oxidized to Pd(II). nih.gov

Pd(II)/Pd(IV) catalytic cycle: The palladacycle is oxidized by an external oxidant to a Pd(IV) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Pd(II) catalyst. nih.gov

In the context of nitrile-containing directing groups, computational studies have shown that a concerted metalation-deprotonation (CMD) pathway is often favored for the C-H activation step. pkusz.edu.cn For meta-selective C-H olefination, a heterodimeric Pd-Ag transition state has been proposed, where the nitrile group coordinates to the silver atom, positioning the palladium atom for meta-C-H activation. pkusz.edu.cn

Table 2: Key Steps in Palladium-Catalyzed C-H Activation

| Mechanistic Step | Description | Key Species |

| Coordination | The directing group (e.g., amide, nitrile) binds to the Pd(II) catalyst. | Substrate-Pd(II) complex |

| C-H Activation | Cleavage of a C-H bond to form a C-Pd bond. | Cyclopalladated intermediate |

| Functionalization | Reaction with a coupling partner or oxidant. | Pd(II) or Pd(IV) intermediate |

| Reductive Elimination | Formation of the new C-C or C-heteroatom bond and release of the product. | Product and Pd(0) or Pd(II) |

Theoretical and Computational Chemistry

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the mechanisms of reactions involving N-(Cyanomethyl)benzamide. researchgate.net These methods allow for the simulation of reaction pathways, the calculation of energies of transition states and intermediates, and the prediction of molecular properties. researchgate.net

Computational studies have been used to:

Elucidate reaction mechanisms: By calculating the energy profiles of different possible pathways, the most likely mechanism can be identified. For instance, DFT calculations have been used to support a proposed mechanism for the Ni-catalyzed C-F/N-H annulation to form isoquinolinones. acs.org

Understand regioselectivity: Theoretical calculations can explain why a reaction favors one position over another. In the Pd-catalyzed C-H activation with a nitrile-containing template, DFT studies revealed that a Pd-Ag heterodimeric transition state leads to high meta-selectivity. pkusz.edu.cn

Analyze molecular structure and properties: The geometric structure of N-(Cyanomethyl)benzamide has been determined by X-ray diffraction and its properties analyzed by computational methods. nih.gov Studies show the amide group is twisted relative to the benzene (B151609) ring. nih.gov DFT can also be used to calculate physicochemical parameters and predict spectroscopic data. researchgate.net

For example, in the Friedel-Crafts carboxamidation of arenes with cyanoguanidine, theoretical calculations indicated that the most stable diprotonated species involves protonation at specific nitrogen atoms, supporting the proposed superelectrophilic intermediate. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms and energetics involving N-(cyanomethyl)benzamide and its derivatives. These computational methods allow for the simulation of reaction pathways, transition states, and the calculation of energy barriers, providing insights that are complementary to experimental studies.

Research on related benzamide compounds demonstrates the application of DFT in understanding their synthesis and reactivity. For instance, in the synthesis of substituted benzamides, DFT can be employed to model the transition states of key reaction steps, such as the nucleophilic attack that forms the amide bond, and to evaluate the associated energy barriers. Similarly, for derivatives like 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been used to determine various physicochemical parameters, with results showing good agreement with experimental values. researchgate.net

In more complex reactions, such as the asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles, DFT calculations have proven crucial for characterizing the reaction profile. nih.gov These studies involve the analysis of transition states for both the primary carbon-carbon bond formation and subsequent steps like tautomerization. nih.gov Such detailed energetic mapping helps explain observed stereoselectivity and the potential for retro-reactions under specific conditions, offering a kinetic understanding of the process. nih.gov These examples highlight the utility of DFT in predicting reactivity and guiding the optimization of synthetic routes for compounds structurally related to N-(cyanomethyl)benzamide. nih.gov

| Computational Method | Application in Reaction Analysis | Relevant Compounds |

| Density Functional Theory (DFT) | Simulation of transition states and evaluation of energy barriers for nucleophilic attack. | 3,4-dichloro-N-(cyanomethyl)benzamide |

| DFT (B3LYP/6-31G(d,p)) | Calculation of physicochemical parameters to correlate with experimental data. | N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide researchgate.net |

| DFT Transition State Analysis | Characterization of reaction profiles, including C-C bond formation, tautomerization, and retro-reactions. | N-protected 2-(cyanomethyl)benzimidazoles nih.gov |

Conformational Analysis of N-(Cyanomethyl)benzamide and Its Derivatives

The three-dimensional structure and conformational flexibility of N-(cyanomethyl)benzamide are critical to its chemical properties and interactions. X-ray crystallography has provided precise data on the solid-state conformation of the parent molecule. nih.govresearchgate.net

In the crystal structure of N-(cyanomethyl)benzamide, the molecule adopts a non-planar conformation. nih.govresearchgate.net The amide group is significantly twisted relative to the plane of the benzene ring. nih.govresearchgate.net This twist is quantified by a dihedral angle of 21.86 (7)°. nih.govresearchgate.net Furthermore, the cyanomethyl group is also oriented out of the plane of the benzene ring, with the two planes forming a dihedral angle of 53.13 (11)°. nih.govresearchgate.net The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov

For derivatives of N-(cyanomethyl)benzamide, computational and spectroscopic methods are often used to probe their conformational preferences. Theoretical studies, including DFT calculations, are conducted on various benzamide derivatives to understand their preferred conformations and how different substituents influence the molecular geometry. evitachem.com Spectroscopic techniques, such as infrared (IR) spectroscopy, have also been used in correlation analyses to determine the conformational behavior of substituted N-cyanomethyl-N-methylbenzamides. researchgate.net This combination of experimental data and theoretical calculations is essential for building a comprehensive understanding of the structural dynamics of this class of compounds. evitachem.comresearchgate.net

| Parameter | Value | Description |

| Molecular Formula | C₉H₈N₂O | - |

| Crystal System | Orthorhombic | - |

| Amide-Benzene Dihedral Angle | 21.86 (7)° | The angle of twist between the amide group and the benzene ring. nih.govresearchgate.net |

| Cyanomethyl-Benzene Dihedral Angle | 53.13 (11)° | The angle between the plane of the cyanomethyl group and the benzene ring. nih.govresearchgate.net |

| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds | Links molecules into chains in the crystal lattice. nih.gov |

Molecular Dynamics Simulations to Understand Reactive Intermediates

Modern MD simulations can incorporate reactivity through the use of reactive force fields, such as the Reactive INTERFACE Force Field (IFF-R). arxiv.org These force fields allow for the modeling of bond breaking and formation by replacing standard harmonic bond potentials with functions like Morse potentials, which can describe bond dissociation. arxiv.org This approach makes it possible to simulate chemical reactions and track the evolution of intermediates over time, a task that is challenging for non-reactive classical MD. arxiv.orguantwerpen.be

In related benzamide systems, MD simulations have been used to elucidate complex biological interactions that involve reactive steps. For example, combined MD and quantum simulations were performed on mercapto-benzamide inhibitors to understand their mechanism of action. rsc.org These simulations supported a proposed mechanism involving the activation of the molecule, its interaction with a biological target, and a subsequent trans-molecular reaction. rsc.org For derivatives like 3,4-dichloro-N-(cyanomethyl)benzamide, MD simulations using force fields such as AMBER or CHARMM can be applied to simulate the stability of ligand-receptor complexes over time, providing insights into the dynamic interactions of any intermediates formed. These approaches demonstrate the potential of MD simulations to provide atomic-level details on the behavior of reactive intermediates in the reaction pathways of N-(cyanomethyl)benzamide.

Prediction of Molecular Interactions relevant to synthetic design

Computational techniques are increasingly used to predict how molecules like N-(cyanomethyl)benzamide and its derivatives will interact with other chemical species, including biological targets. smolecule.com These predictions are valuable for synthetic design, guiding the development of new compounds with desired properties.

Molecular docking is a primary tool used for this purpose. Using software like AutoDock Vina or the Schrödinger Suite, researchers can model the binding of a ligand, such as a substituted N-(cyanomethyl)benzamide, into the active site of a receptor or enzyme. These simulations predict the preferred binding pose and estimate the strength of the interaction, which can help in screening virtual libraries of compounds before committing to their synthesis. evitachem.com

Pharmacophore modeling is another relevant technique that helps identify the essential structural features of a molecule required for a specific interaction. For a derivative like 3,4-dichloro-N-(cyanomethyl)benzamide, a pharmacophore model might identify the dichloro groups and the nitrile as critical features for activity. This information allows chemists to design new synthetic targets that retain these key features while modifying other parts of the molecule to improve properties like solubility or stability.

These computational studies are not limited to biological interactions. By understanding the non-covalent interactions that govern crystal packing or solubility, chemists can better design synthetic and purification protocols. For example, in silico docking studies have been used to suggest potential modes of action for novel heterocyclic compounds derived from a cyanomethyl-thiadiazole benzamide precursor, guiding further synthetic efforts. researchgate.net

Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy plays a pivotal role in mapping the functional groups and atomic connectivity of the N-(Cyanomethyl)benzamide molecule.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. Although specific spectral data is not fully detailed in primary literature, the use of ¹H and ¹³C NMR for the structural confirmation of N-(Cyanomethyl)benzamide is explicitly mentioned. researchgate.netiucr.orgnih.gov